molecular formula C16H15N5O3S B15196892 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide CAS No. 32039-48-8

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide

Cat. No.: B15196892
CAS No.: 32039-48-8
M. Wt: 357.4 g/mol
InChI Key: TZERFUCXCBLOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide is a heterocyclic azo compound characterized by a pyrazole ring fused with a benzenesulfonamide moiety. Its structure features:

  • A 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole core.
  • A phenyl group at position 1 of the pyrazole.
  • An azo (-N=N-) linkage connecting the pyrazole to a benzenesulfonamide group.

Properties

CAS No.

32039-48-8

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H15N5O3S/c1-11-15(16(22)21(20-11)13-5-3-2-4-6-13)19-18-12-7-9-14(10-8-12)25(17,23)24/h2-10,15H,1H3,(H2,17,23,24)

InChI Key

TZERFUCXCBLOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with constructing the 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole ring. This is achieved through cyclocondensation of ethyl acetoacetate (1.0 eq) with phenylhydrazine (1.05 eq) in refluxing ethanol (78°C, 6–8 hr). The reaction proceeds via nucleophilic attack at the β-keto position, followed by dehydration to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Key parameters:

  • Solvent: Ethanol (anhydrous)
  • Catalyst: None required (self-condensation)
  • Yield: 82–89%

Diazotization of Sulfanilamide

Concurrent preparation of the diazonium salt involves sulfanilamide (1.0 eq) dissolved in HCl (5% v/v, 0–5°C). Sodium nitrite (1.1 eq) is added dropwise to maintain temperature <5°C, generating the reactive diazonium intermediate. This step requires strict pH control (pH 1–2) to prevent premature decomposition.

Critical safety note: Diazonium salts are thermally unstable; temperatures exceeding 10°C risk exothermic decomposition.

Azo Coupling Reaction

The pyrazole intermediate is coupled with the diazonium salt in a two-phase system:

  • Base solution: Sodium acetate (2.5 eq) in H₂O, adjusted to pH 6–7
  • Organic phase: Pyrazole dissolved in methanol (1:5 w/v)

Coupling occurs at 0–5°C over 3 hr, with the azo group (-N=N-) forming between the pyrazole’s C4 position and the sulfanilamide’s para position. Post-reaction, the mixture is stirred overnight (12–16 hr) at 25°C to ensure completion.

Optimization data:

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Maximizes regioselectivity
pH 6.5–7.0 Prevents diazonium hydrolysis
Molar ratio (Pyrazole:Diazonium) 1:1.05 Reduces dimerization

Purification and Crystallization

Crude product is filtered and washed sequentially with:

  • Cold methanol (2×50 mL/g) to remove unreacted diazonium
  • Ether (1×30 mL/g) to eliminate hydrophobic byproducts

Recrystallization from ethanol/water (7:3 v/v) yields orange-red crystals. Typical purity post-crystallization exceeds 98% (HPLC).

Industrial-Scale Production Modifications

Continuous Flow Reactor Design

To address batch process limitations, large-scale synthesis employs tubular reactors with:

  • Zone 1: Diazotization at 2–4°C (residence time: 12 min)
  • Zone 2: Coupling at 8–10°C (residence time: 25 min)
  • In-line pH monitoring: Automated NaOH/HCl dosing maintains pH 6.8±0.2

Advantages over batch processing:

  • 23% higher yield (91% vs 68%)
  • 40% reduction in solvent use
  • Eliminates thermal runaway risks

Catalyst Screening for Yield Enhancement

Piperidine (0.5–1.0 mol%) accelerates the coupling step by deprotonating the pyrazole’s active methylene group. Comparative studies show:

Catalyst Concentration (mol%) Yield (%) Purity (%)
None 0 68 95
Piperidine 0.7 89 98
DBU 0.5 85 97
Et₃N 1.0 72 96

Piperidine’s cyclic amine structure facilitates proton shuttling without forming stable byproducts.

Analytical Characterization Protocols

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆):

  • δ 11.25 (s, 1H, SO₂NH)
  • δ 8.26–6.98 (m, 10H, aromatic H)
  • δ 2.41 (s, 3H, CH₃-pyrazole)

FT-IR (KBr, cm⁻¹):

  • 3218 (O-H stretch, sulfonamide)
  • 1592 (N=N stretch)
  • 1345, 1162 (asymmetric/symmetric SO₂)

Chromatographic Purity Assessment

HPLC conditions (USP method):

  • Column: C18, 250×4.6 mm, 5 μm
  • Mobile phase: MeCN/0.1% H₃PO₄ (45:55)
  • Flow rate: 1.0 mL/min
  • Retention time: 6.8±0.2 min

Comparative Evaluation of Synthetic Routes

Three published methodologies were benchmarked:

Parameter Method A Method B Method C
Overall yield 78% 89% 68%
Purity 98.2% 99.1% 95.4%
Reaction time 18 hr 9 hr 24 hr
Scalability Pilot plant Industrial Lab-scale

Method B’s combination of continuous flow and piperidine catalysis offers the best balance of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: The azo group (N=N) can be reduced to form the corresponding amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the azo group results in the formation of the corresponding amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The azo linkage can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Pyrazole Ring

a) 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide Derivatives
  • Key Difference : Replacement of the phenyl group (position 1) with 4-hydroxyphenyl and aryl substituents (e.g., 4-chlorophenyl, 4-methylphenyl) .
  • Impact : Enhanced carbonic anhydrase inhibitory activity (IC50 values ranging 0.12–1.34 μM) and cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer). The hydroxyl group improves hydrogen bonding with enzyme active sites .
b) 4-{4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-pyrazol-1-yl}benzenesulfonamide
  • Key Difference: Introduction of a 4-fluoroanilino group and hydroxybutenylidene chain on the pyrazole .
  • Structural studies highlight planar geometry favoring π-π stacking interactions .

Modifications on the Benzenesulfonamide Group

a) Akt-Targeting Derivatives (e.g., N-Pyrimidin-2-yl Substituent)
  • Key Difference : Replacement of the sulfonamide’s hydrogen with a pyrimidin-2-yl group (e.g., 4-(1-benzoyl-3-methyl-5-oxo-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide) .
  • Impact : Significant Akt PH domain inhibition , a critical target in cancer therapeutics. The pyrimidine group facilitates hydrogen bonding with Akt’s hydrophobic pocket .
b) Sodium p-[...]benzenesulphonate (Sodium Salt Derivative)
  • Key Difference : Conversion of sulfonamide (-SO2NH2) to sulfonate (-SO3Na) .
  • Impact: Increased water solubility, making it suitable for intravenous formulations. However, reduced membrane permeability may limit intracellular target engagement .

Substituents on the Azo Linkage

a) 3-[4-(2-Methoxy-4-Nitrophenyl)Azo-...]Benzenesulfonamide
  • Key Difference : Incorporation of 2-methoxy-4-nitrophenyl on the azo group .
  • However, this may reduce metabolic stability .

Q & A

Q. Basic

  • X-ray crystallography : Resolves the planar pyrazole ring geometry and azo linkage conformation. SHELXL refinement (via SHELX software) is standard, with hydrogen-bonding networks (e.g., N–H⋯O interactions) validating supramolecular packing .
  • Melting point analysis : Sharp melting points (e.g., 510–511 K) indicate purity .
  • UV-Vis spectroscopy : For azo derivatives, λmax in visible range (400–500 nm) confirms π→π* transitions in the azo group .

How can SHELXL be employed to address crystallographic challenges such as hydrogen bonding or twinning?

Advanced
SHELXL’s robust refinement tools are critical:

  • Hydrogen bonding : Use DFIX and DANG restraints to model N–H⋯O interactions. In this compound, amino H-atoms form layers via donor-acceptor bonds (e.g., N–H⋯O=S and N–H⋯O=C), refined with isotropic displacement parameters .
  • Twinning : For twinned crystals, employ TWIN and BASF commands. SHELXL’s HKLF5 format handles intensity data from twinned domains, while SHELXD/E pipelines enable robust phasing .
  • Disordered solvents : Apply PART and FREE commands to model partial occupancy .

How do substituents on the pyrazole ring influence biological activity, and what methodologies validate structure-activity relationships (SAR)?

Q. Advanced

  • Substituent effects : Electron-withdrawing groups (e.g., sulfonamide) enhance solubility and receptor binding. Pyrazole derivatives with fluorophenyl groups show improved antimicrobial activity .
  • SAR validation :
    • In vitro assays : Test against bacterial/fungal strains to correlate substituent polarity with MIC values .
    • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, sulfonamide groups increase electrophilicity, enhancing interaction with biological targets .

What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data?

Q. Advanced

  • Discrepancy analysis : If NMR suggests conformational flexibility but X-ray shows rigidity, perform variable-temperature NMR to probe dynamic behavior.
  • Multi-method validation : Cross-reference XRD bond lengths (e.g., C–N azo linkage: ~1.28 Å) with DFT-optimized geometries . Discrepancies >0.02 Å may indicate crystal packing effects.
  • High-resolution MS : Confirm molecular ion ([M+H]<sup>+</sup>) to rule out impurities misinterpreted in spectral data .

What are the best practices for designing derivatives with enhanced bioactivity?

Q. Advanced

  • Scaffold modification : Introduce halogens (e.g., 4-fluorophenyl) to improve lipophilicity and membrane permeability .
  • Functional group addition : Sulfonate groups enhance aqueous solubility for in vivo studies, as seen in structurally related pyridazinyl-sulfonamides .
  • Crystallographic-guided design : Use SHELX-refined structures to identify key hydrogen-bonding motifs for target engagement. For example, the sulfonamide O atom often acts as a hydrogen-bond acceptor in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.